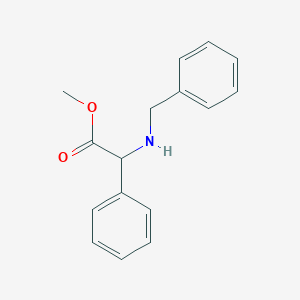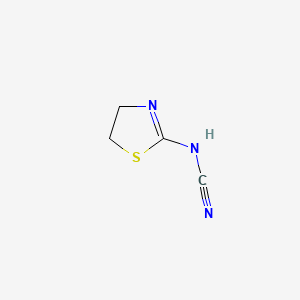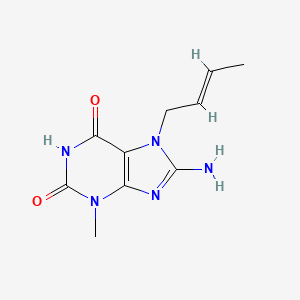
(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not directly mentioned in the search results. However, it seems to be related to a class of compounds known as STING agonists1. These compounds have shown promise as anti-tumor agents in preclinical studies1.
Synthesis Analysis
The exact synthesis process for “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not available in the search results. However, a related compound was synthesized through a process involving the addition of sodium ethoxide (NaOEt) to a solution of a similar compound in tetrahydrofuran (THF)1.Molecular Structure Analysis
The molecular structure of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not directly provided in the search results. However, related compounds such as STING agonists have been studied1.Chemical Reactions Analysis
The specific chemical reactions involving “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not detailed in the search results. However, a related compound underwent a reaction involving the addition of NaOEt1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and utilization of similar purine diones, focusing on the protective group strategy for the synthesis of various substituted purine diones, are extensively studied. For example, the use of thietanyl as a protective group in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).
- Research on the structural elucidation of similar purine derivatives provides insights into their potential applications in drug development. For instance, the structural analysis of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals the purine skeleton's planarity and the morpholine ring's chair conformation, which may impact their biological interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Potential Therapeutic Applications
- Similar compounds have shown promise in pharmacological studies. For example, the antidepressant properties of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have been explored, indicating potential applications in mental health treatments (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
- The modification of the purine core, as seen in 8-alkylamino derivatives, has been linked to cardiovascular activity, showcasing another possible therapeutic use for these compounds (Chłoń-Rzepa et al., 2004).
Safety And Hazards
The safety and hazards associated with “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not provided in the search results.
Future Directions
The future directions for the study of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not directly mentioned in the search results. However, STING agonists, which are related compounds, have shown promise as anti-tumor agents in preclinical studies1. This suggests that further research into these compounds could be beneficial.
properties
IUPAC Name |
8-amino-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,16,17)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJRBWKPRBBGP-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)



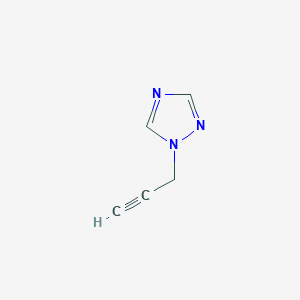

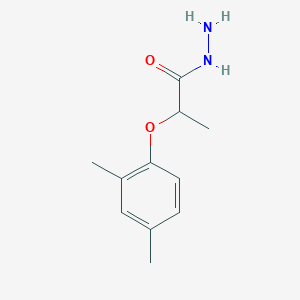

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
